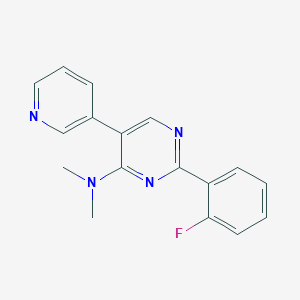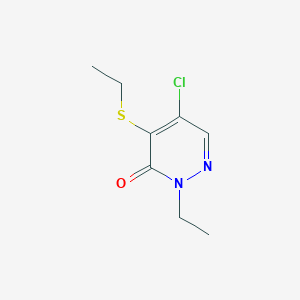
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a heterocyclic organic compound It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine derivatives with diketones or their equivalents.
Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Thioether Formation: The ethylthio group is introduced by reacting the intermediate compound with ethanethiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethylthio groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-methyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-ethyl-4-(methylthio)pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-(ethylthio)pyridazin-3(2H)-one
Uniqueness
5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is unique due to the presence of both ethyl and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propriétés
Numéro CAS |
105651-67-0 |
|---|---|
Formule moléculaire |
C8H11ClN2OS |
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
5-chloro-2-ethyl-4-ethylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-11-8(12)7(13-4-2)6(9)5-10-11/h5H,3-4H2,1-2H3 |
Clé InChI |
HHLRVZUPZQLTON-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)Cl)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

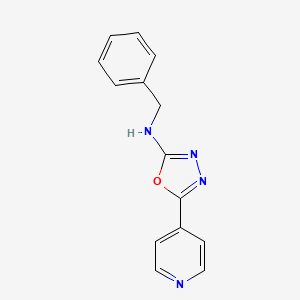

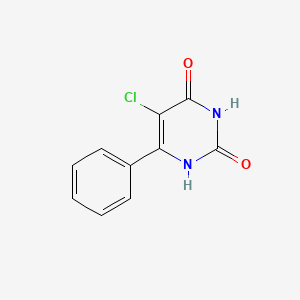
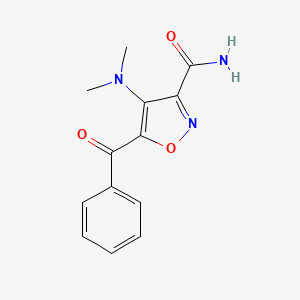

![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)


![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)

